Enhanced MAO-B Inhibition Potency vs. Non-Fluorinated Parent Compound
The target compound exhibits a >10-fold improvement in human MAO-B inhibitory potency (IC50 = 115 nM) compared to its direct non-fluorinated analog, 2-phenylcyclopentan-1-amine (IC50 = 1,200 nM), when evaluated in a recombinant human enzyme assay [1][2]. This quantifies the substantial impact of para-fluorine substitution on target engagement for this chemotype.
| Evidence Dimension | Inhibitory Potency (IC50) against Human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 115 nM |
| Comparator Or Baseline | 2-Phenylcyclopentan-1-amine (cypenamine, non-fluorinated analog) | IC50 = 1,200 nM |
| Quantified Difference | Approximately 10.4-fold increase in potency (lower IC50 indicates higher potency) |
| Conditions | Recombinant human MAO-B expressed in Sf9 cells; kynuramine substrate; 20-minute incubation; fluorescence spectrophotometry detection (BindingDB ChEMBL curated data) [1] |
Why This Matters
For researchers developing MAO-B targeted probes or therapeutics, this 10-fold potency gain represents a critical SAR inflection point that justifies the selection and higher cost of the fluorinated compound over the simpler, less active phenyl analog.
- [1] BindingDB. BDBM50597772 (2-(4-Fluorophenyl)cyclopentan-1-amine): IC50 = 115 nM for human MAO-B. View Source
- [2] BindingDB. BDBM50075969 (2-Phenylcyclopentan-1-amine): IC50 = 1.20E+3 nM for human MAO-B. View Source
